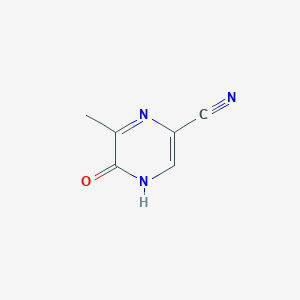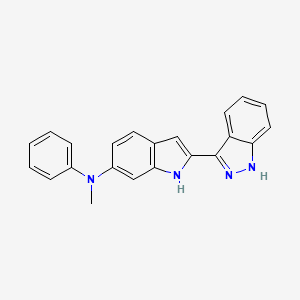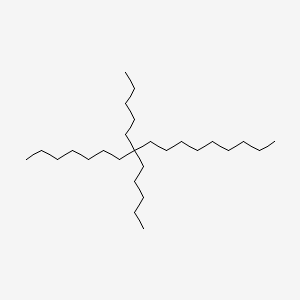
8,8-Dipentylheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dipentylheptadecane is a hydrocarbon compound with the molecular formula C27H56 . It is a highly branched alkane, characterized by its long carbon chain and multiple branching points. This compound is known for its stability and unique structural properties, making it an interesting subject of study in various scientific fields .
Métodos De Preparación
The synthesis of 8,8-Dipentylheptadecane typically involves the alkylation of heptadecane with pentyl groups. This can be achieved through various synthetic routes, including:
Friedel-Crafts Alkylation: This method involves the reaction of heptadecane with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Grignard Reaction: Another approach involves the use of Grignard reagents. Pentyl magnesium bromide can react with heptadecane in the presence of a suitable catalyst to form this compound.
Análisis De Reacciones Químicas
8,8-Dipentylheptadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process can lead to the formation of more saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Aplicaciones Científicas De Investigación
8,8-Dipentylheptadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions. Its stability and unique structure make it an ideal candidate for such studies.
Biology: In biological research, it can be used to investigate the interactions of hydrocarbons with biological membranes and proteins. Its hydrophobic nature allows it to mimic certain lipid behaviors.
Medicine: Although not directly used as a drug, its derivatives can be explored for potential pharmaceutical applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 8,8-Dipentylheptadecane primarily involves its interactions with other molecules through van der Waals forces. Its branched structure allows for unique packing and interaction patterns, which can influence its behavior in different environments. The molecular targets and pathways involved are largely dependent on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
8,8-Dipentylheptadecane can be compared with other branched alkanes such as:
2,2,4-Trimethylpentane: Known for its use in gasoline, this compound has a shorter carbon chain and fewer branching points.
3-Ethyl-2-methylpentane: Another branched alkane with different branching patterns and physical properties.
2,2-Dimethylbutane: A smaller branched alkane with distinct chemical behavior due to its compact structure.
The uniqueness of this compound lies in its long carbon chain and multiple branching points, which confer specific physical and chemical properties that are not observed in shorter or less branched alkanes .
Propiedades
Número CAS |
55282-28-5 |
|---|---|
Fórmula molecular |
C27H56 |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
8,8-dipentylheptadecane |
InChI |
InChI=1S/C27H56/c1-5-9-13-15-16-18-22-26-27(23-19-11-7-3,24-20-12-8-4)25-21-17-14-10-6-2/h5-26H2,1-4H3 |
Clave InChI |
FFNPPILCLWBBLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCC)(CCCCC)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


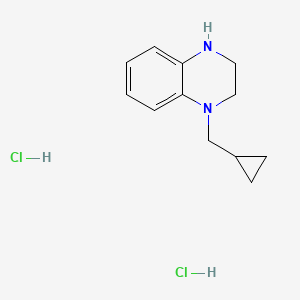

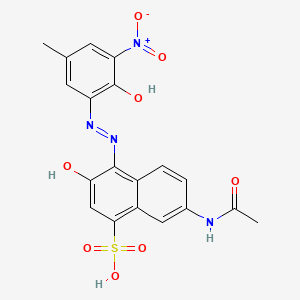
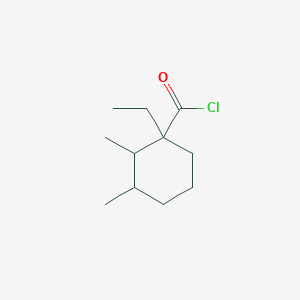
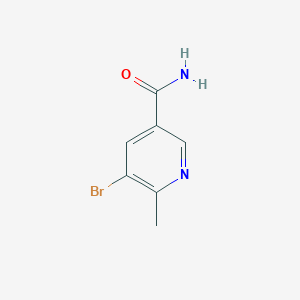



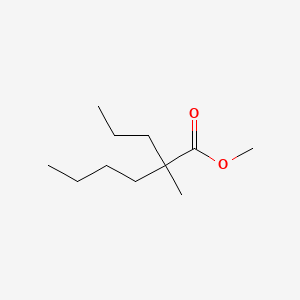
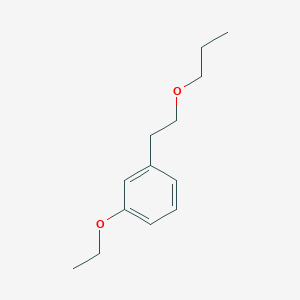
![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)
